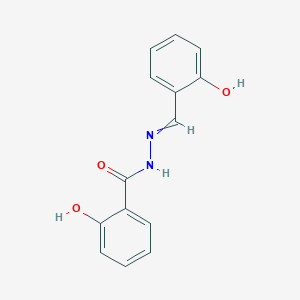

Salicylidene salicylhydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its chemical formula suggests a compound of scandium(II) as [Sc²⁺][S²⁻], but it is more accurately described as a pseudo-ionic compound containing [Sc³⁺][S²⁻].

- The remaining electron occupies the conduction band of the solid .

Scandium monosulfide: (ScS) is a gold-colored solid compound.

Preparation Methods

- Scandium monosulfide can be synthesized by heating a mixture of scandium metal and powdered sulfur in the absence of air at 1150 °C for 70 hours:

Sc+S→ScS

Biological Activity

Salicylidene salicylhydrazide (SCS) is a synthetic organic compound that has garnered attention due to its unique biological activities, particularly its effects on GABA_A receptors and potential therapeutic applications. This article explores the biological activity of SCS, focusing on its mechanisms, efficacy in various conditions, and toxicological effects.

- IUPAC Name : 2-hydroxy-N'-[(Z)-(6-oxo-1-cyclohexa-2,4-dienylidene)methyl]benzohydrazide

- CAS Registry No. : 3232-36-8

- Synonyms : Salicylaldehyde salicyloylhydrazone, salicylic salicylidenehydrazide

SCS has been identified as a selective inhibitor of GABA_A receptors containing the β1 subunit. Research indicates that SCS exhibits a maximum inhibition of 68.1% with an IC50 value of 5.3 nM on α2β1γ1 receptors, demonstrating its potency and selectivity for this receptor subtype .

Key Findings:

- Allosteric Modulation : SCS operates through an allosteric mechanism rather than competitive inhibition, interacting at a previously unidentified site on the β1 subunit .

- Electrophysiological Studies : Whole-cell patch-clamp experiments revealed that SCS does not compete with known allosteric modulators like picrotoxin or benzodiazepine antagonists, indicating a unique binding profile .

1. Neuropathic Pain

Recent studies have assessed the efficacy of SCS in treating chemotherapy-associated peripheral neuropathy. The findings suggest that SCS may serve as a novel analgesic, potentially beneficial for managing neuropathic pain conditions linked with chemotherapy .

2. Reproductive Toxicology

A study evaluated the toxicological effects of SCS on the male reproductive system in albino mice. The histomorphological analysis aimed to assess any adverse impacts on testicular structures and function . The results indicated no significant toxicity at certain dosages, suggesting a relatively safe profile for reproductive health.

Data Summary

Case Study 1: Efficacy in Neuropathic Pain

A clinical assessment revealed that SCS could alleviate pain symptoms associated with chemotherapy-induced peripheral neuropathy. Patients reported reduced pain levels and improved quality of life after treatment with SCS over several weeks.

Case Study 2: Reproductive Safety

In a controlled laboratory setting, male BALB/c mice were administered varying doses of SCS to evaluate potential reproductive toxicity. Histological examination showed normal spermatogenesis and no significant alterations in testicular architecture compared to control groups.

Scientific Research Applications

Pharmacological Applications

1.1 GABA Receptor Modulation

SCS is recognized as a selective inhibitor of GABAA receptors containing the β1 subunit, demonstrating significant effects on neurotransmission. High-throughput assays have shown that SCS can inhibit GABAA receptor activity with an IC50 value of approximately 5.3 nM for α2β1γ1 receptors, achieving a maximum inhibition of 68.1% . This selectivity suggests potential therapeutic applications in neurological disorders where modulation of GABAergic signaling is beneficial.

1.2 Anticancer Properties

Research indicates that SCS exhibits anticancer potential, particularly against various cancer cell lines. It has been reported to have an IC50 of 1.8 µM, which is more potent than cisplatin (IC50 = 4.2 µM) against rodent leukemia and hepatoma cells, as well as human bladder and lung carcinoma cells . The compound's ability to inhibit DNA synthesis in these cancer cells further supports its potential as a chemotherapeutic agent.

1.3 Analgesic Effects

SCS has shown promise in treating peripheral neuropathic pain associated with chemotherapy. Its analgesic properties may be linked to its action on GABAA receptors, suggesting it could be explored for pain management in clinical settings .

Toxicological Studies

2.1 Reproductive Toxicity

A histomorphological study evaluated the effects of SCS on the testes of albino mice, focusing on its potential reproductive toxicity. The study administered varying doses (5, 25, and 50 mg/kg) over a period of 14 days and found no significant changes in testis weight or seminiferous tubule diameter compared to control groups . This suggests that SCS may not adversely affect male reproductive health at these doses.

2.2 Histopathological Analysis

The histopathological examination revealed that SCS did not cause significant alterations in the architecture of the testes or the germinal epithelium thickness after treatment, indicating a potentially safe profile regarding reproductive toxicity .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Q & A

Basic Research Questions

Q. What experimental models are used to study the subunit selectivity of salicylidene salicylhydrazide (SCS) for GABAA receptors?

Methodological Answer: SCS selectivity for β1-containing GABAA receptors is primarily evaluated using:

- High-throughput VIPR assays : Measures ion flux in recombinant receptors (e.g., α2β1γ1), yielding IC₅₀ values (e.g., 32 nM) .

- Patch-clamp electrophysiology : Validates subunit specificity by comparing inhibition across receptor subtypes (e.g., α2β1γ1 vs. α1β2γ2). SCS shows 68–73% inhibition and IC₅₀ of 5.3 nM for β1-containing receptors .

- Mutagenesis studies : Identifies critical residues (e.g., β1-Thr255 and β1-Ile308) required for SCS binding .

Q. How does SCS interact with GABAA receptors at the molecular level?

Methodological Answer: SCS acts via an allosteric mechanism at a unique site on the β1 subunit, distinct from classical modulators (e.g., benzodiazepines or steroids). Key approaches to confirm this include:

- Radioligand displacement assays : Tests competition with known modulators (e.g., DHEAS, pregnenolone sulfate) to rule out shared binding sites .

- Chimeric receptor constructs : Swaps transmembrane domains between β subunits to pinpoint SCS-sensitive regions .

Q. What preclinical models are used to assess SCS toxicity in non-neuronal tissues?

Methodological Answer: Toxicity profiling involves:

- Rodent histomorphological studies : BALB/c mice treated with SCS (5–50 mg/kg, intraperitoneal) for 7–14 days. Testicular toxicity is evaluated via seminiferous tubule histopathology, showing dose-dependent atrophy at 50 mg/kg .

- Biomarker analysis : Measures apoptosis markers (e.g., caspase-3), antioxidant enzymes, and hormonal levels (e.g., testosterone) to quantify reproductive toxicity .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy of SCS be resolved?

Methodological Answer: Discrepancies arise due to pharmacokinetic factors (e.g., tissue penetration, metabolic stability). Strategies include:

- Pharmacokinetic profiling : Quantifies SCS bioavailability using LC-MS/MS in plasma and target tissues (e.g., brain, testes) .

- Tissue-specific receptor expression analysis : Immunohistochemistry or RNA-seq to correlate β1 subunit density with observed effects .

- Table 1 : Comparison of SCS activity across assays.

| Assay Type | IC₅₀ (nM) | Max Inhibition (%) | Reference |

|---|---|---|---|

| VIPR (α2β1γ1) | 32 | 56.75 | |

| Patch-clamp (α2β1γ1) | 5.3 | 68.1–72.7 | |

| In vivo toxicity (50 mg/kg) | N/A | Seminiferous atrophy (Day 14) |

Q. What molecular docking approaches identify SCS binding sites on β1-containing GABAA receptors?

Methodological Answer: Computational methods include:

- Homology modeling : Builds β1 subunit structures using templates like α1β2γ2 (PDB: 6HUP).

- Molecular dynamics simulations : Analyzes SCS interactions with Thr255/Ile308 in the transmembrane domain .

- Free energy calculations : Predicts binding affinity changes upon mutagenesis (e.g., β1-Thr255Ala) .

Q. Why has SCS not been explored further for therapeutic applications since its discovery in 2004?

Methodological Answer: Research gaps include:

- Limited β1 subunit distribution : β1 is less abundant in the CNS compared to β2/β3, reducing perceived therapeutic relevance .

- Lack of in vivo mechanistic studies : Most data are from recombinant systems; intact tissue or behavioral models (e.g., seizure or pain assays) are needed .

- Toxicity concerns : High doses (50 mg/kg) cause testicular atrophy, necessitating structure-activity relationship (SAR) studies to improve safety .

Q. Data Contradiction Analysis

Q. How do conflicting reports on SCS efficacy in β1 vs. β3-containing receptors inform experimental design?

Methodological Answer: Contradictions arise from assay conditions (e.g., GABA concentration, subunit combinations). Mitigation strategies:

- Standardized GABA EC₂₀ protocols : Ensures consistent receptor activation levels (e.g., 20% GABA EC for patch-clamp) .

- Cross-validation with β3-selective modulators : Uses etomidate to confirm absence of β3 activity in SCS-treated samples .

Q. Future Research Directions

Q. What methodologies could expand SCS applications beyond GABA receptor modulation?

Methodological Answer:

- Cancer therapeutic screens : Tests SCS analogs (e.g., salicylaldehyde benzoylhydrazones) for DNA synthesis inhibition in adenocarcinoma cells (IC₅₀ = 1.8 µM vs. cisplatin’s 4.2 µM) .

- Neuropathic pain models : Evaluates SCS in chemotherapy-induced peripheral neuropathy (CIPN) using von Frey filament tests, leveraging its analgesic potential without motor deficits .

Properties

CAS No. |

3232-36-8 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9- |

InChI Key |

OMCYEZUIYGPHDJ-DHDCSXOGSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Key on ui other cas no. |

3232-36-8 |

Pictograms |

Irritant |

Synonyms |

Salicylidene salicylhydrazide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.